4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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Overview
Description
4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyridine core with ethoxy and methyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of 2-bromo-5-iodopyridine with appropriate reagents to form the pyrrolopyridine core, followed by substitution reactions to introduce the ethoxy and methyl groups . The reaction conditions often require the use of bases and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyl positions using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones: These compounds share a similar core structure but differ in the alkoxy substituent.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar heterocyclic framework and exhibit comparable biological activities.
Uniqueness
4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
4-ethoxy-6-methylpyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C10H10N2O3/c1-3-15-10-7-6(4-5(2)11-10)8(13)12-9(7)14/h4H,3H2,1-2H3,(H,12,13,14) |
InChI Key |
NVYGHUICFNJRMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CC2=C1C(=O)NC2=O)C |
Origin of Product |
United States |
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